Cas no 91340-38-4 (3-(2-Methoxyphenoxy)propylmethylamine)
3-(2-Methoxyphenoxy)propylmethylamine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Methoxyphenoxy)-N-methylpropan-1-amine
- [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine
- 3-(2-methoxyphenoxy)-N-methyl-1-propanamine(SALTDATA: HCl)
- [3-(2-methoxyphenoxy)propyl](methyl)amine
- [3-(2-Methoxyphenoxy)propyl]-methylamine
- 91340-38-4
- DTXSID10424556
- SCHEMBL7060492
- EN300-69527
- CCG-296280
- 3-(2-METHOXYPHENOXY)-N-METHYL-1-PROPANAMINE
- AKOS000302601
- Z364247240
- 3-(2-Methoxyphenoxy)propylmethylamine
-
- MDL: MFCD08056148
- Inchi: 1S/C11H17NO2/c1-12-8-5-9-14-11-7-4-3-6-10(11)13-2/h3-4,6-7,12H,5,8-9H2,1-2H3
- InChI Key: NAEGOUYWCNHQGW-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1OC)CCCNC
Computed Properties
- Exact Mass: 195.12600
- Monoisotopic Mass: 195.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 291.0±20.0 °C at 760 mmHg
- Flash Point: 118.3±11.2 °C
- PSA: 30.49000
- LogP: 2.07440
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-(2-Methoxyphenoxy)propylmethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Methoxyphenoxy)propylmethylamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(2-Methoxyphenoxy)propylmethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M229120-100mg |
[3-(2-Methoxyphenoxy)propyl]methylamine |
91340-38-4 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M229120-500mg |
[3-(2-Methoxyphenoxy)propyl]methylamine |
91340-38-4 | 500mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M229120-1g |
[3-(2-Methoxyphenoxy)propyl]methylamine |
91340-38-4 | 1g |
$ 160.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846103-1g |
[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine |
91340-38-4 | 98% | 1g |
¥1411.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846103-5g |
[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine |
91340-38-4 | 98% | 5g |
¥4234.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846103-10g |
[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine |
91340-38-4 | 98% | 10g |
¥6350.00 | 2024-04-25 | |
| A2B Chem LLC | AD10546-2.5g |
[3-(2-Methoxyphenoxy)propyl](methyl)amine |
91340-38-4 | 95% | 2.5g |
$155.00 | 2024-07-18 | |
| A2B Chem LLC | AD10546-5g |
[3-(2-Methoxyphenoxy)propyl](methyl)amine |
91340-38-4 | 95% | 5g |
$240.00 | 2024-07-18 | |
| A2B Chem LLC | AD10546-50mg |
[3-(2-Methoxyphenoxy)propyl](methyl)amine |
91340-38-4 | 95% | 50mg |
$55.00 | 2024-07-18 | |
| A2B Chem LLC | AD10546-100mg |
[3-(2-Methoxyphenoxy)propyl](methyl)amine |
91340-38-4 | 95% | 100mg |
$61.00 | 2024-07-18 |
3-(2-Methoxyphenoxy)propylmethylamine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 3-(2-Methoxyphenoxy)propylmethylamine
Research Brief on 3-(2-Methoxyphenoxy)propylmethylamine (CAS: 91340-38-4): Recent Advances and Applications
3-(2-Methoxyphenoxy)propylmethylamine (CAS: 91340-38-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a bioactive molecule, particularly in the context of neurotransmitter modulation and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in medicine.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural optimization of 3-(2-Methoxyphenoxy)propylmethylamine to enhance its binding affinity for serotonin and dopamine receptors. The research team employed computational docking simulations followed by in vitro assays, revealing that subtle modifications to the methoxy and propylamine groups could significantly alter receptor selectivity. These findings open new avenues for designing targeted therapies for neurological disorders.
In the realm of synthetic chemistry, advances have been made in the scalable production of 91340-38-4. A recent patent application (WO2023056789) describes an improved synthetic route with higher yield (82%) and reduced environmental impact compared to traditional methods. The new process utilizes green chemistry principles, including catalyst recycling and aqueous workup, making it more sustainable for industrial-scale production.
Pharmacokinetic studies of 3-(2-Methoxyphenoxy)propylmethylamine have yielded important insights. Research presented at the 2024 American Chemical Society meeting demonstrated favorable blood-brain barrier penetration in rodent models, with a brain-to-plasma ratio of 3.2:1. The compound showed a half-life of approximately 4.5 hours, suggesting potential for once-daily dosing in clinical applications.
Emerging therapeutic applications are particularly exciting. A preclinical study in Molecular Psychiatry (2024) reported that 91340-38-4 exhibits neuroprotective effects in models of Parkinson's disease, reducing dopaminergic neuron loss by 38% compared to controls. The compound appears to work through multiple mechanisms, including antioxidant activity and modulation of mitochondrial function.
Safety profiling remains an active area of investigation. Recent toxicology studies in non-human primates indicate that 3-(2-Methoxyphenoxy)propylmethylamine has a favorable safety margin at therapeutic doses, with no observed cardiotoxicity at concentrations up to 10 μM. However, researchers caution that further studies are needed to fully characterize potential off-target effects before clinical translation.
The compound's versatility is further highlighted by its use as a chemical probe. A Nature Chemical Biology publication (2023) detailed how 91340-38-4 serves as a valuable tool for studying trace amine-associated receptor (TAAR) signaling pathways. This application has provided new insights into the molecular basis of monoamine neurotransmission and related psychiatric conditions.
Looking forward, several pharmaceutical companies have included derivatives of 3-(2-Methoxyphenoxy)propylmethylamine in their pipelines for mood disorders and neurodegenerative diseases. Industry analysts predict that optimized versions of this scaffold may enter Phase I clinical trials within the next 2-3 years, pending completion of IND-enabling studies.
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